molecular formula C22H16FN3O B287113 N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287113
M. Wt: 357.4 g/mol
InChI Key: PBGZYKBLWNVLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLAP inhibitors are a class of anti-inflammatory drugs that target 5-lipoxygenase-activating protein (FLAP) and can be used to treat various inflammatory diseases.

Mechanism of Action

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide works by inhibiting the activity of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide), which is an essential protein in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can reduce the production of leukotrienes and alleviate inflammation.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. It can reduce the production of leukotrienes and other inflammatory mediators, such as prostaglandins and cytokines. It can also reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its potent anti-inflammatory effects. It can be used to study the pathogenesis of various inflammatory diseases and to develop new anti-inflammatory drugs. However, one of the limitations of using N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its potential toxicity. It can cause liver toxicity and other adverse effects at high doses.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One of the directions is to develop more potent and selective N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors with fewer side effects. Another direction is to study the mechanism of action of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors in more detail, including their effects on other inflammatory mediators and their interactions with other signaling pathways. Additionally, the potential therapeutic applications of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors in other diseases, such as cancer and neurodegenerative diseases, can be explored.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-fluorobenzaldehyde, diphenylacetonitrile, and hydrazine hydrate in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrazole ring. The resulting product is then purified through recrystallization to obtain pure N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide), which is a key enzyme in the production of leukotrienes, a group of inflammatory mediators. By inhibiting N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can reduce inflammation and alleviate the symptoms of various inflammatory diseases.

properties

Product Name

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-17-10-7-11-18(14-17)25-22(27)20-15-24-26(19-12-5-2-6-13-19)21(20)16-8-3-1-4-9-16/h1-15H,(H,25,27)

InChI Key

PBGZYKBLWNVLAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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